molecular formula C11H12ClFN2O B567513 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one CAS No. 1249608-09-0

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B567513
CAS No.: 1249608-09-0
M. Wt: 242.678
InChI Key: WUQMYKXQOURNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a chemical compound with the molecular formula C11H12ClFN2O and a molecular weight of 242.68 g/mol. This compound is characterized by its unique structure, which includes an amino group, a chloro and fluoro-substituted benzyl group, and a pyrrolidin-2-one ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one ring. One common synthetic route includes the reaction of 3-chloro-4-fluorobenzylamine with a suitable carbonyl compound under controlled conditions to form the pyrrolidin-2-one ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chloro and fluoro-substituted benzyl group can influence the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-Amino-1-(4-chlorobenzyl)pyrrolidin-2-one

  • 3-Amino-1-(3-fluorobenzyl)pyrrolidin-2-one

  • 3-Amino-1-(2-chloro-4-fluorobenzyl)pyrrolidin-2-one

Uniqueness: 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the benzyl group, which can affect its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O/c12-8-5-7(1-2-9(8)13)6-15-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQMYKXQOURNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)CC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734422
Record name 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249608-09-0
Record name 3-Amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.